molecular formula C18H22O2 B119804 delta9,11-Estradiol CAS No. 791-69-5

delta9,11-Estradiol

Cat. No.: B119804
CAS No.: 791-69-5
M. Wt: 270.4 g/mol
InChI Key: FABGTKBXHAEVKL-OWSLCNJRSA-N
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Description

Delta9,11-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its structure. This compound has been studied for its potential biological activities, including its effects on hormone-dependent cancers and its role in various physiological processes.

Mechanism of Action

Target of Action

Delta9,11-Estradiol, also known as 9,11-Dehydroestradiol, is a derivative of estradiol (E2), a naturally occurring hormone . The primary targets of this compound are likely to be similar to those of estradiol, which include estrogen receptors that play crucial roles in various biological functions .

Mode of Action

Given its structural similarity to estradiol, it is plausible that it interacts with estrogen receptors in a similar manner . This interaction can lead to changes in gene expression and subsequent alterations in cellular function .

Biochemical Pathways

Estradiol is known to modulate a variety of pathways, including those involved in reproduction, cardiovascular health, and bone density

Pharmacokinetics

Estradiol and its derivatives are known to undergo extensive first-pass metabolism in the gastrointestinal tract, which can significantly affect their bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by factors such as route of administration and presence of ester side-chains .

Result of Action

Given its structural similarity to estradiol, it may have similar effects, such as modulation of gene expression, cellular proliferation, and differentiation

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other hormones, the specific cellular environment, and the individual’s overall health status. For instance, the presence of certain drugs could potentially alter the metabolism of this compound, affecting its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delta9,11-Estradiol typically involves the introduction of a double bond at the 9,11 position of estradiol. One common method includes the use of dehydrogenation reactions. For instance, estradiol can be treated with a dehydrogenating agent such as selenium dioxide (SeO2) under controlled conditions to introduce the double bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale dehydrogenation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Delta9,11-Estradiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its saturated analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of estrone derivatives.

    Reduction: Formation of saturated estradiol analogs.

    Substitution: Formation of esterified or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the effects of structural modifications on estrogenic activity.

    Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cell proliferation.

    Medicine: Explored for its potential use in hormone replacement therapy and as a therapeutic agent in hormone-dependent cancers.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen with high estrogenic activity.

    Estrone: A metabolite of estradiol with lower estrogenic activity.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives with higher bioavailability.

Uniqueness: Delta9,11-Estradiol is unique due to the presence of the double bond at the 9,11 position, which can alter its binding affinity to estrogen receptors and its overall biological activity. This structural modification can result in distinct pharmacological properties compared to other estrogens.

Properties

IUPAC Name

(8S,13S,14S,17S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGTKBXHAEVKL-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229538
Record name delta9,11-Estradiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-69-5
Record name 9,11-Dehydroestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name delta9,11-Estradiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta9,11-Estradiol
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Record name 791-69-5
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Record name .DELTA.9,11-ESTRADIOL
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